2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide
Description
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H11Cl2NO2 It is a member of the acetamide family, characterized by the presence of a chloro group and a phenoxyethyl group
Properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-4-2-1-3-8(9)12/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIPUQYWJJJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted acetamides.
Oxidation Reactions: Formation of quinones and other oxidized derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group and phenoxyethyl moiety play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
